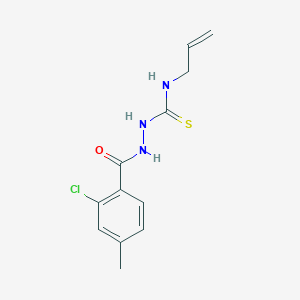

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C12H14ClN3OS and a molecular weight of 283.77. This compound belongs to the class of aliphatic compounds and derivatives, specifically halogenated benzenes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide typically involves the reaction of 2-chloro-4-methylbenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Applications De Recherche Scientifique

Synthesis Methodologies

The synthesis of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide typically involves several steps:

- Preparation of Hydrazine Derivatives : Starting materials include hydrazine and appropriate carbonyl compounds.

- Formation of Thioamide : Reacting the hydrazine derivative with a thioacid or thioester to introduce the thioamide group.

- Allylation : The allyl group is introduced via nucleophilic substitution or other suitable methods.

These reactions can vary based on available reagents and desired yields, often requiring optimization for specific applications in research settings .

Organic Synthesis

This compound has been noted for its ability to undergo rearrangements, such as the unexpected 1,3-migration of the N-allyl group when treated with lithium hexamethyldisilazane (LiHMDS). This reaction leads to the formation of congested aza-quaternary carbon centers, which are valuable intermediates in organic synthesis.

The biological activity of this compound is still under investigation, but preliminary studies suggest several potential mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing thioamide groups may inhibit key enzymes involved in cancer progression or microbial resistance.

- Cellular Uptake and Toxicity : The hydrazine moiety may facilitate cellular uptake, enhancing the compound's efficacy against target cells.

Case Studies

While comprehensive case studies specifically focusing on this compound are scarce, related compounds have been documented in various research articles:

Mécanisme D'action

The mechanism of action of N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide

- N-allyl-2-(4-methylbenzoyl)hydrazinecarbothioamide

- N-allyl-2-(2-chloro-4-methylphenyl)hydrazinecarbothioamide

Uniqueness

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide is unique due to the presence of both the allyl and chloro-methylbenzoyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Activité Biologique

N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide, with the CAS number 632292-68-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties.

- Molecular Formula : C₁₂H₁₄ClN₃OS

- Molecular Weight : 283.77 g/mol

- Structure : The compound features a hydrazinecarbothioamide moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with chloro-substituted benzoyl compounds. The process requires careful control of reaction conditions to ensure high yield and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Research focusing on hydrazine derivatives has demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer models .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro assays have revealed that it possesses notable activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, acetylcholinesterase (AChE) inhibition is a crucial mechanism. Compounds structurally related to N-allyl derivatives have been shown to inhibit AChE effectively, leading to increased acetylcholine levels in the brain and improved cognitive function in animal models .

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor effects of various hydrazine derivatives found that those with electron-withdrawing groups, like chlorine, displayed enhanced cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Antimicrobial Testing : In a comparative study of antimicrobial agents, N-allyl derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential as effective antimicrobial agents .

- Neuroprotective Effects : A molecular docking study suggested that N-allyl derivatives bind effectively to the active site of AChE, providing a theoretical basis for their neuroprotective effects against cognitive decline associated with Alzheimer's disease .

Comparison Table of Biological Activities

Propriétés

IUPAC Name |

1-[(2-chloro-4-methylbenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-3-6-14-12(18)16-15-11(17)9-5-4-8(2)7-10(9)13/h3-5,7H,1,6H2,2H3,(H,15,17)(H2,14,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMBMEVNRRCLNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NNC(=S)NCC=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.